5-Bromo-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid
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Overview
Description
5-Bromo-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid is a heterocyclic compound with the molecular formula C14H7BrClNO2S and a molecular weight of 368.63 g/mol . This compound is characterized by the presence of a quinoline core substituted with bromine, chlorine, and thiophene groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a series of condensation reactions involving aniline derivatives and carbonyl compounds.
Introduction of Bromine and Chlorine: Bromination and chlorination reactions are carried out using bromine and chlorine reagents under controlled conditions to introduce the respective halogen atoms at specific positions on the quinoline ring.
Thiophene Substitution: The thiophene group is introduced through a nucleophilic substitution reaction, where a thiophene derivative reacts with the halogenated quinoline intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the bromine or chlorine positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Thiophene derivatives or other nucleophiles in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
5-Bromo-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Bromo-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.
Pathways Involved: It can affect signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chlorothiophene: Shares the thiophene and bromine groups but lacks the quinoline core.
2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid: Similar structure but without the bromine substitution
Uniqueness
5-Bromo-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid is unique due to the combination of bromine, chlorine, and thiophene substitutions on the quinoline core, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C14H7BrClNO2S |
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Molecular Weight |
368.6 g/mol |
IUPAC Name |
5-bromo-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C14H7BrClNO2S/c15-8-2-1-3-9-13(8)7(14(18)19)6-10(17-9)11-4-5-12(16)20-11/h1-6H,(H,18,19) |
InChI Key |
JFEQJJADWQGBOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CC(=N2)C3=CC=C(S3)Cl)C(=O)O |
Origin of Product |
United States |
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